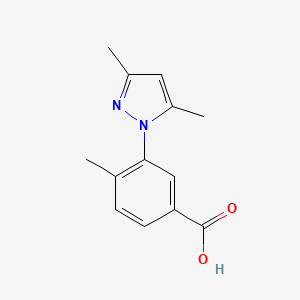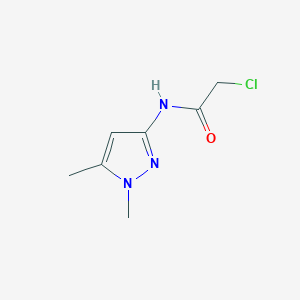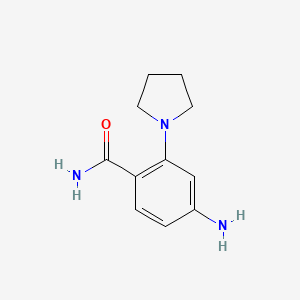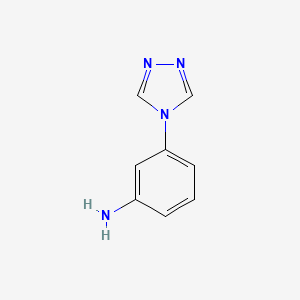![molecular formula C8H21N3 B1336417 1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]- CAS No. 61877-80-3](/img/structure/B1336417.png)
1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Paper discusses a highly stereoselective method for synthesizing optically active trisubstituted 1,2-ethylenediamines. The process involves the addition of Grignard reagents to alpha-amino N-diphenylphosphinoyl ketimines derived from alpha-amino acids. This method yields the desired product with high diastereoselectivity and good overall yields. The removal of the diphenyphosphinoyl group is achieved under reductive conditions without causing racemization, which is crucial for maintaining the optical purity of the compound.
Molecular Structure Analysis
In paper , the focus is on the preparation of ternary platinum(II) complexes that include N-(omega-phenylalkyl)-1,2-ethanediamine and 2,2'-dipyridine. The study explores how the length of the methylene chain in the N-(omega-phenylalkyl)-1,2-ethanediamine affects the stacking interactions with arylsulfonates. NMR measurements suggest that intramolecular stacking is present when the methylene chain is short (n=1), while intermolecular stacking occurs when the chain is longer (n=3).
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
Paper examines the physical and chemical properties of square-planar platinum(II) complexes with N-ethyl- or N-benzyl-1,2-ethanediamine. The study reveals that the N-ethyl and N-benzyl groups in these complexes exhibit pseudo axial disposition due to intramolecular repulsion. This disposition is influenced by the aromatic diamines in the coordination sphere. The NMR measurements indicate significant upfield shifts due to the ring current effect, especially in the N-benzyl-1,2-ethanediamine complexes. The solvent and temperature effects on these shifts are also discussed, with observations that protein denaturants like guanidinium chloride and urea can reduce the stacking interactions within the complexes.
Aplicaciones Científicas De Investigación
Synthesis Applications
Synthesis of Pyrilamine-d6 : A study by Bird and Shuker (1985) reported the synthesis of Pyrilamine-d6 using 1,2-ethanediamine derivatives, highlighting its utility in the creation of labeled compounds for pharmaceutical research (Bird & Shuker, 1985).
Preparation of Pramiracetam : Dodd et al. (1986) described the use of 1,2-ethanediamine derivatives in the synthesis of tritium-labeled pramiracetam, a compound of interest in cognitive enhancement studies (Dodd et al., 1986).
Phosphino(silyl)carbenes Production : Krysiak et al. (2004) utilized 1,2-ethanediamine derivatives in the production of stable optically pure phosphino(silyl)carbenes, significant for enantioselective cyclopropanation reactions (Krysiak et al., 2004).
Chemical Complex Formation
Formation of Nickel(II) Complexes : Koner et al. (1991) explored the thermal behavior of nickel(II) complexes with 1,2-ethanediamine derivatives, contributing to the understanding of coordination chemistry and materials science (Koner et al., 1991).
Platinum(II) Complex Studies : Goto et al. (2000) conducted research on platinum(II) complexes involving 1,2-ethanediamine derivatives, which is significant in the study of molecular interactions and complex formation in inorganic chemistry (Goto et al., 2000).
Ethylene Oligomerization Catalysts : Nyamato et al. (2016) investigated nickel(II) complexes chelated by (amino)pyridine ligands derived from 1,2-ethanediamine as catalysts for ethylene oligomerization, relevant in industrial chemistry applications (Nyamato et al., 2016).
Polymer Chemistry
- Development of Poly(amido-amine)s : Ferruti et al. (2000) utilized 1,2-ethanediamine derivatives in the creation of poly(amido-amine)s, emphasizing their potential in biomedical applications like drug delivery systems (Ferruti et al., 2000).
Propiedades
IUPAC Name |
N'-[2-(dimethylamino)ethyl]-N,N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21N3/c1-9-5-6-11(4)8-7-10(2)3/h9H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIQJAYIOAMAEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)CCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433693 |
Source


|
| Record name | 1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]- | |
CAS RN |
61877-80-3 |
Source


|
| Record name | 1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1336359.png)
![5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1336363.png)
![N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide](/img/structure/B1336364.png)

![4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid](/img/structure/B1336367.png)
